molecular formula C4H9NO2S B1682093 S-Methyl-L-cysteine CAS No. 1187-84-4

S-Methyl-L-cysteine

Cat. No. B1682093
CAS RN: 1187-84-4
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-VKHMYHEASA-N
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Description

S-Methyl-L-cysteine (SMC) is an amino acid derivative that is found in a variety of plant and animal sources, including garlic, onions, and wheat. It is a sulfur-containing compound that has been studied for its potential therapeutic applications. SMC has been shown to possess anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties. It is also being explored as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

1. Protective Effect Against Metabolic Disorders

S-Methyl-L-cysteine (SMC) has been studied for its protective effect against oxidative stress, inflammation, and insulin resistance, particularly in the context of metabolic syndrome. A study on male Wistar rats fed a high fructose diet found that oral administration of SMC significantly attenuated plasma glucose, insulin, tumor necrosis factor–alpha, insulin resistance, and improved antioxidant enzyme activities (Thomas et al., 2015).

2. Role in Amino Acid and Phospholipid Metabolism

Research on the protozoan parasite Entamoeba histolytica revealed that S-Methylcysteine synthesis increases upon L-cysteine deprivation. This study highlighted its influence on core metabolic pathways, including glycolysis, amino acid, and phospholipid metabolism, demonstrating its significant biochemical roles (Husain et al., 2010).

3. Contribution to Flavor in Food Processing

SMC, along with its sulfoxide, plays a crucial role in contributing to the flavor of culinary processed Brassica and Allium vegetables. A study investigating the thermal degradation of SMC found that its breakdown products significantly contribute to the typical aroma of these vegetables (Kubec et al., 1998).

4. Use in Bioimaging

Cysteine derivatives, including SMC, have been explored for their potential in bioimaging. One study demonstrated the successful application of cysteine-modified upconversion nanoparticles for imaging in vitro and in vivo, highlighting its low cytotoxicity and strong affinity for cells (Wei et al., 2014).

5. Role in Corrosion Inhibition

Amino acids, including S-methyl cysteine (S-MCys), have been studied for their role as corrosion inhibitors. Research on their performance in protecting iron in aerated stagnant HCl solutions identified S-MCys as a mixed-type inhibitor, with implications for safer and more effective corrosion control methods (Amin et al., 2010).

6. Potential in Cancer Imaging

SMC has been researched as a novel amino acid PET tracer for cancer imaging. A study on S-11C-Methyl-L-Cysteine (11C-MCYS) as a tracer showed promising results for tumor imaging, offering a potential tool for oncologic diagnosis (Deng et al., 2011).

properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2S
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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Product Name

S-Methyl-L-cysteine

CAS RN

1187-84-4, 19651-44-6, 7728-98-5
Record name (-)-S-Methyl-L-cysteine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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